benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate
Description
Introduction to Thieno[3,2-d]Pyrimidine Derivatives
Historical Development of Thienopyrimidine Research
The exploration of thienopyrimidines began with their identification as bioisosteres of purine bases, leveraging structural similarities to adenine and guanine for biological targeting. Early synthetic strategies focused on cyclocondensation reactions, such as the fusion of thiophene and pyrimidine rings. For instance, Patel et al. pioneered the synthesis of 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivatives via hydrochloric acid-mediated cyclocondensation in refluxing 1,4-dioxane. Concurrently, Temburkinar et al. optimized routes to thieno[3,2-d]pyrimidin-2,4-diones using potassium cyanate in acetic acid, achieving yields exceeding 70%. The Thorpe-Ziegler cyclization further expanded synthetic accessibility, enabling the construction of thieno-fused rings from pyrimidine precursors bearing mercaptocarbonitrile groups. These foundational methods established thienopyrimidines as synthetically tractable scaffolds with modifiable positions for functionalization, paving the way for diversified pharmacological applications.
Significance in Medicinal Chemistry and Drug Discovery
Thieno[3,2-d]pyrimidines exhibit broad-spectrum biological activities, including antibacterial, antifungal, antiparasitic, and antiviral properties. Their structural mimicry of purines facilitates interactions with enzymes and receptors involved in nucleotide metabolism, such as dihydrofolate reductase and kinases. For example, substitutions at the 2- and 4-positions of the thienopyrimidine core have been linked to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values in the micromolar range. Additionally, anticancer potential has been reported via kinase inhibition, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The scaffold’s adaptability is exemplified by its capacity to accommodate diverse substituents—such as sulfanyl acetates and bromophenyl groups—to optimize pharmacokinetic and pharmacodynamic profiles.
Research Interest in Bromophenyl-Substituted Derivatives
The incorporation of 4-bromophenyl substituents into thieno[3,2-d]pyrimidines has garnered significant attention due to their electronic and steric effects. Bromine’s electron-withdrawing nature enhances intermolecular interactions, such as halogen bonding with biological targets, while its hydrophobicity improves membrane permeability. PubChem entries highlight several bromophenyl-bearing derivatives, including 6-(4-bromophenyl)thieno[3,2-d]pyrimidine-4-thiol (CID 4962668) and {[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid (CID 1191742). These compounds exemplify strategic modifications at the 3- and 5-positions to modulate target affinity and metabolic stability. Computational studies suggest that bromophenyl groups at the 3-position stabilize ligand-receptor complexes through π-π stacking and hydrophobic interactions, as observed in molecular docking models with bacterial dihydrofolate reductase.
Table 1: Representative Bromophenyl-Substituted Thieno[3,2-d]Pyrimidines
| Compound Name | PubChem CID | Molecular Formula | Key Substitutions |
|---|---|---|---|
| 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol | 4962668 | C12H7BrN2S2 | 4-thiol, 6-bromophenyl |
| {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid | 1191742 | C14H9BrN2O2S2 | 4-thioacetic acid, 5-bromophenyl |
| 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide | 5161715 | C22H17ClN4O2S2 | 3-benzyl, 4-oxo, 2-sulfanylacetamide |
Positioning Within Contemporary Heterocyclic Chemistry
Thieno[3,2-d]pyrimidines occupy a unique niche in heterocyclic chemistry, bridging the gap between purine-based bioactivity and synthetic flexibility. Unlike traditional pyrimidines, the fused thiophene ring introduces planarity and rigidity, enhancing binding selectivity. Contemporary research prioritizes the development of polysubstituted derivatives, such as benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate, which combines a sulfanyl acetate moiety with a 4-bromophenyl group for dual electronic and steric modulation. These innovations reflect broader trends in drug discovery, where hybrid scaffolds are engineered to address multifactorial diseases through polypharmacology. The scaffold’s compatibility with green chemistry principles—such as one-pot syntheses and solvent-free cyclizations—further solidifies its relevance in sustainable pharmaceutical development.
Properties
IUPAC Name |
benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c22-15-6-8-16(9-7-15)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)27-12-14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCMWHIFCASRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidine core. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where the thienopyrimidine intermediate is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Benzyl Ester: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds with thienopyrimidine structures exhibit significant antitumor properties. Benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Studies have shown that similar thienopyrimidine derivatives can modulate pathways related to apoptosis and cell cycle regulation .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various bacterial strains. Preliminary studies have indicated that thienopyrimidine derivatives can inhibit bacterial growth by interfering with bacterial metabolism or cell wall synthesis .
3. Enzyme Inhibition
this compound may act as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can lead to the modulation of metabolic pathways relevant to disease states .
Synthetic Chemistry Applications
1. Intermediate in Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules within the thienopyrimidine class. Its unique functional groups allow for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties .
2. Development of Novel Therapeutics
The exploration of this compound has led to the development of new therapeutic agents targeting various diseases including cancer and infections. The ability to modify its structure opens avenues for creating more effective drugs with fewer side effects .
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thienopyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited potent antitumor activity through apoptosis induction .
Case Study 2: Antimicrobial Activity
A research article highlighted the antimicrobial properties of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the thienopyrimidine core significantly enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s thienopyrimidine core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity, while the benzyl ester moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one vs. Pyrido[4,3-d]pyrimidin-4-one
A related compound, 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride (), replaces the thiophene ring with a pyridine moiety. Key differences include:
- Solubility : Pyridine’s nitrogen may improve aqueous solubility relative to thiophene.
- Bioactivity: Thieno-pyrimidine cores are often associated with kinase inhibition, while pyrido-pyrimidines may target different enzymes .
Thieno[3,2-d]pyrimidin-4-one vs. Pyrimidin-4-one with Terpenoid Chains
The compound in , 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile, features a simpler pyrimidin-4-one core but includes a terpenoid-like thioether side chain.
- Lipophilicity: The 4-bromophenyl group in the target compound is less bulky than the terpenoid chain, possibly reducing steric hindrance in target binding.
- Synthetic Utility: The terpenoid chain may complicate synthesis but could enhance membrane permeability in biological systems .
Substituent Variations
4-Bromophenyl vs. 2,4-Dichlorophenyl
The acetamide derivative in includes a 2,4-dichlorophenyl group.
Benzyl Ester vs. Acetamide Side Chains
The target compound’s benzyl ester contrasts with the acetamide group in ’s analog.
- Prodrug Potential: The ester may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid.
- Lipophilicity : The benzyl ester increases logP compared to the polar acetamide, favoring passive diffusion across cell membranes .
Biological Activity
Benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20BrN2O3S |
| Molecular Weight | 460.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to inhibit specific enzymes involved in critical pathways such as cell proliferation and survival.
- Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in nucleotide synthesis and cellular metabolism. Inhibition of these enzymes can lead to impaired DNA synthesis and cell division.
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines .
Antitumor Activity
A study by Gangjee et al. reported that derivatives of thienopyrimidines exhibit potent antitumor activity due to their ability to inhibit TS and DHFR. The synthesized compounds showed moderate to high inhibitory activity against several human tumor cell lines with GI50 values ranging from to M .
Case Studies
- Case Study 1 : A derivative similar to this compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Case Study 2 : In another study focusing on antimicrobial properties, compounds based on the thienopyrimidine scaffold demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The structure-function relationship suggested that modifications at the bromophenyl position enhanced bioactivity .
Comparative Analysis of Biological Activity
| Compound | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Benzyl 2-{...} | TS/DHFR | 0.01 - 0.05 | Antitumor |
| Pemetrexed | TS/DHFR | 0.03 - 0.1 | Antitumor |
| Compound X | DHFR | 0.05 - 0.15 | Antimicrobial |
Q & A
Q. What are the established synthetic pathways for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step routes:
- Step 1: Formation of the thieno[3,2-d]pyrimidinone core via Friedel-Crafts acylation or cyclization of thioglycolic acid derivatives .
- Step 2: Introduction of the 4-bromophenyl group through nucleophilic substitution or Suzuki coupling.
- Step 3: Thioether linkage formation using Michael-type addition, where thioglycolic acid reacts with α,β-unsaturated ketones .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic methods are most effective for characterizing the thieno[3,2-d]pyrimidinone core?
Methodological Answer:
- X-ray crystallography: Resolves the bicyclic structure and confirms stereochemistry (e.g., SHELX software for refinement) .
- NMR: ¹H NMR identifies protons on the pyrimidinone ring (δ 7.8–8.2 ppm) and thioether linkage (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- Mass spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy) and fragmentation patterns .
Q. What role does the 4-bromophenyl group play in reactivity and intermolecular interactions?
Methodological Answer:
- Electron-withdrawing effect: Enhances electrophilicity of the pyrimidinone core, facilitating nucleophilic attacks .
- Crystal packing: Bromine participates in halogen bonding (C–Br···O/N), stabilizing the lattice structure .
- Pharmacological relevance: The bromine atom may improve lipophilicity and target binding in structure-activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Michael addition step?
Methodological Answer:
Q. What strategies resolve enantiomeric mixtures in sulfanyl-containing intermediates?
Methodological Answer:
- Chiral chromatography: Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .
- Crystallization-induced resolution: Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
- Kinetic resolution: Employ enantioselective catalysts (e.g., organocatalysts) during synthesis .
Q. How to address discrepancies between computational and experimental NMR data?
Methodological Answer:
- DFT calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to predict chemical shifts .
- Solvent effects: Include implicit solvent models (e.g., PCM) in simulations to match experimental conditions .
- Dynamic effects: Account for conformational flexibility using molecular dynamics (MD) simulations .
Q. What structural analogs establish structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
Q. Table 2: SAR of Key Analogs
| Analog | Modification | Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl derivative | Cl substitution | 120 ± 15 | |
| Methoxy-substituted core | OCH₃ at position 3 | 250 ± 20 | |
| Thieno[2,3-d] isomer | Core isomerization | >500 |
Q. How to ensure stability of the thioether linkage under experimental conditions?
Methodological Answer:
- pH control: Avoid strongly acidic (pH < 2) or basic (pH > 10) conditions to prevent hydrolysis .
- Light protection: Store solutions in amber vials to minimize radical-induced degradation .
- Additives: Include antioxidants (e.g., BHT) in storage buffers for long-term stability .
Notes
- Methodology: Emphasized experimental design, data reconciliation, and advanced techniques (e.g., chiral resolution, DFT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
